4-Bromo-1-tert-butyl-1H-1,2,3-triazole
Description
Fundamental Chemical Structure and Aromaticity of 1,2,3-Triazoles
The 1,2,3-triazole is a five-membered heterocyclic ring composed of two carbon atoms and three adjacent nitrogen atoms, with the molecular formula C₂H₃N₃. irjrr.comnih.govwikipedia.org This structure exists in two primary tautomeric forms: 1H- and 2H-1,2,3-triazoles, which are typically in equilibrium in solution. nih.govnih.gov All atoms within the triazole ring are sp² hybridized and planar, contributing to its aromatic character. nih.govreddit.com The aromaticity arises from a delocalized 6π electron system, which imparts significant stability to the ring. nih.govresearchgate.net This stability is comparable to other aromatic compounds and makes the triazole core resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions.
The parent 1H-1,2,3-triazole is a clear liquid that is highly soluble in water. nih.govacs.org The presence of one pyrrole-type and two pyridine-type nitrogen atoms contributes to its stability and influences its chemical reactivity. nih.gov
Significance of the 1,2,3-Triazole Scaffold in Organic Synthesis and Chemical Sciences
The 1,2,3-triazole moiety is a highly versatile building block in organic synthesis and has found extensive applications across various scientific disciplines. irjrr.comresearchgate.net Its importance has grown significantly with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.govfrontiersin.org
The key attributes of the 1,2,3-triazole ring that contribute to its significance include:
High Chemical Stability: The aromatic nature of the triazole ring makes it robust and able to withstand a variety of reaction conditions. irjrr.com
Versatile Functionality: The triazole ring can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives. nih.gov
Unique Physicochemical Properties: The triazole core possesses a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor, enabling it to interact with biological targets. irjrr.com
Bioisostere: In medicinal chemistry, the 1,2,3-triazole ring is often used as a bioisostere for other functional groups, such as amide bonds, to improve metabolic stability and pharmacokinetic properties. wikipedia.orglifechemicals.com
These properties have led to the application of 1,2,3-triazoles in medicinal chemistry as scaffolds for developing a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. nih.govtandfonline.comnih.gov Additionally, they are utilized in materials science for the development of polymers, corrosion inhibitors, and functional coatings. lifechemicals.comrsc.org
Overview of Halogenated 1,2,3-Triazoles as Synthetic Precursors
Halogenated 1,2,3-triazoles are valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. The introduction of a halogen atom, such as bromine or iodine, onto the triazole ring provides a handle for further chemical transformations. researchgate.net These transformations can include cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions, which allow for the introduction of a wide array of functional groups. acs.orgrsc.org
The synthesis of halogenated 1,2,3-triazoles can be achieved through various methods, including the cycloaddition of halogenated alkynes with azides. nih.govacs.org For instance, 4-bromo- and 5-bromo-1,2,3-triazoles can be synthesized through a copper-catalyzed cycloaddition process. nih.govacs.org The reactivity of these halogenated triazoles makes them crucial precursors for the synthesis of complex, highly functionalized triazole derivatives with tailored properties for specific applications.
Contextualizing 4-Bromo-1-tert-butyl-1H-1,2,3-triazole within the Triazole Chemical Space
This compound is a specific derivative within the vast chemical space of functionalized triazoles. Its structure is characterized by a 1,2,3-triazole core with a bromine atom at the 4-position and a bulky tert-butyl group attached to the N1 nitrogen atom.
The presence of these two substituents significantly influences the compound's properties and reactivity:
Bromo Substituent: The bromine atom at the 4-position serves as a reactive site for further synthetic modifications, similar to other halogenated triazoles. It can be displaced or participate in coupling reactions to introduce new functionalities.
The combination of a reactive bromo group and a sterically influential tert-butyl group makes this compound a useful building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-tert-butyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-6(2,3)10-4-5(7)8-9-10/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWUDDDVIYMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245195 | |
| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-19-0 | |
| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-tert-butyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity and Post Synthetic Derivatization of 4 Bromo 1 Tert Butyl 1h 1,2,3 Triazole
Electrophilic and Nucleophilic Reaction Pathways
The electronic nature of the 1,2,3-triazole ring, influenced by the electron-withdrawing character of the nitrogen atoms, renders the C4-bromo substituent susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom of 4-bromo-1-tert-butyl-1H-1,2,3-triazole can be displaced by a variety of nucleophiles, providing a direct route to a wide array of 4-substituted-1-tert-butyl-1H-1,2,3-triazoles. This reactivity is a cornerstone of its application in the synthesis of more complex molecules.
Nucleophilic aromatic substitution (SNAr) reactions on the this compound core allow for the introduction of nitrogen, sulfur, and oxygen-based functional groups. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, a versatile functional group for further transformations such as "click" chemistry or reduction to an amine. mdpi.com Similarly, treatment with thiolates, such as sodium thiomethoxide, leads to the formation of the corresponding 4-thioether derivatives. Alkoxides, like sodium methoxide, can also displace the bromine atom to yield 4-alkoxy-1,2,3-triazoles, although the reactivity can be influenced by the nature of the alkoxide and reaction conditions. nih.govrsc.orgnih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | 4-Azido-1-tert-butyl-1H-1,2,3-triazole |
| Thiolate | Sodium Thiomethoxide (NaSMe) | 1-tert-Butyl-4-(methylthio)-1H-1,2,3-triazole |
Oxidation Reactions and Functional Group Interconversions
Information regarding the direct oxidation of this compound is not extensively documented in the reviewed literature. However, the triazole ring itself is generally considered to be relatively stable to oxidation. Oxidation reactions would likely target the tert-butyl group under harsh conditions, or other functional groups if present on a substituted derivative. Functional group interconversions of derivatives obtained from nucleophilic substitution are more common. For example, a 4-azido derivative can be reduced to a 4-amino-1,2,3-triazole, which can then undergo a wide range of further chemical transformations.
Cross-Coupling and Catalytic Functionalization Strategies
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed C-C and C-Heteroatom Bond Formations
Palladium catalysts are widely employed for the derivatization of aryl and heteroaryl halides, and this compound is a suitable substrate for these transformations.
The Suzuki-Miyaura coupling is a prominent example, allowing for the formation of C-C bonds by reacting the bromo-triazole with boronic acids or their esters in the presence of a palladium catalyst and a base. scienceopen.comresearchgate.net This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the 4-position of the triazole ring.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Coupling Partner | Catalyst | Base | Solvent | Product |
|---|
The Buchwald-Hartwig amination provides a direct route to C-N bond formation, enabling the synthesis of 4-amino-1,2,3-triazole derivatives by coupling with primary or secondary amines. mdpi.commdpi.com This reaction typically employs a palladium catalyst in conjunction with a bulky phosphine (B1218219) ligand and a strong base.
Table 3: Representative Buchwald-Hartwig Amination Reaction
| Amine | Catalyst | Ligand | Base | Product |
|---|
Other important palladium-catalyzed reactions include the Sonogashira coupling for the introduction of alkyne moieties (C-C bond formation) and the Heck reaction for the vinylation of the triazole ring (C-C bond formation). nbinno.combldpharm.commdpi.com
Other Transition Metal-Mediated Transformations
While palladium catalysis is predominant, other transition metals, particularly copper, can also mediate important transformations of this compound.
Copper-catalyzed reactions , such as the Ullmann condensation, can be employed for the formation of C-O, C-S, and C-N bonds. nih.gov For example, the reaction with phenols in the presence of a copper catalyst can yield 4-aryloxy derivatives. Copper-catalyzed cyanation reactions, using reagents like copper(I) cyanide, provide a route to 4-cyano-1,2,3-triazoles.
Table 4: Representative Copper-Catalyzed Ullmann-Type Reaction
| Nucleophile | Catalyst | Base | Product |
|---|
These copper-catalyzed methods offer a valuable alternative to palladium-based systems, sometimes providing complementary reactivity and substrate scope.
Modifications and Derivatizations of the 1,2,3-Triazole Ring System
The presence of a bromine atom at the C4 position and a tert-butyl group at the N1 position provides two distinct handles for modifying the triazole core. While the C-Br bond is a classical site for cross-coupling reactions, the triazole ring itself can undergo further derivatization.
For this compound, the sole C-H bond on the heterocyclic ring is at the C5 position. This makes it an ideal substrate for regioselective C-H functionalization, providing a direct route to 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Transition metal-catalyzed C-H activation is the most prominent strategy for this transformation. bohrium.com
Palladium-catalyzed direct arylation is a powerful method for functionalizing the C5 position of 1,4-disubstituted 1,2,3-triazoles. acs.org This approach avoids the need for pre-functionalized organometallic reagents. acs.org Studies have shown that catalyst systems like Palladium(II) acetate (B1210297), often in combination with phosphine ligands and a suitable base, can effectively couple 1,4-disubstituted triazoles with various aryl halides. nih.govresearchgate.net The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, leading to the formation of a new carbon-carbon bond at the C5 position with well-defined regiochemistry. nih.gov
The general conditions for such transformations are summarized in the table below.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 140 | nih.gov |
| Pd(OAc)₂ | (o-tolyl)₃P | Cs₂CO₃ | DMA | 150 | rsc.org |
| Pd(OAc)₂ | None | (n-Bu)₄NOAc | NMP | 120 | acs.org |
This table is interactive. Click on the headers to sort the data.
For this compound, the electron-withdrawing nature of the bromine atom at C4 would decrease the electron density of the triazole ring, potentially influencing the rate of C-H activation at the adjacent C5 position. However, the C5 proton remains the most acidic and sterically accessible site for metalation, ensuring high regioselectivity.
N-alkylation and N-acylation are common reactions for NH-1,2,3-triazoles, typically resulting in a mixture of N1 and N2 substituted products. organic-chemistry.org However, in this compound, the N1 position is already occupied by a tert-butyl group. Consequently, any further N-alkylation or N-acylation must occur at either the N2 or N3 position, leading to the formation of a positively charged 1,2,3-triazolium salt. nih.gov
These triazolium salts are a versatile class of compounds, finding use as ionic liquids, precursors for N-heterocyclic carbenes (NHCs), and biologically active agents. nih.govresearchgate.netresearchgate.net The synthesis of 1,3-disubstituted-1,2,3-triazolium salts is achieved by treating a 1-substituted triazole with an alkylating agent, such as an alkyl halide or triflate. nih.govnih.gov
The reaction typically proceeds by direct quaternization of the N3 nitrogen. The bulky tert-butyl group at the N1 position sterically hinders the adjacent N2 position, making the N3 position the more likely site for alkylation.
| Triazole Substrate | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Substituted-1,2,3-triazole | Alkyl Iodide | Neat, Heat | 1,3-Dialkyl-1,2,3-triazolium Iodide | nih.gov |
| 1-Alkyl-1,2,4-triazole | Alkyl Halide | Toluene, Reflux | 1,4-Dialkyl-1,2,4-triazolium Halide | nih.goviucr.org |
| 4-Substituted-1,2,4-triazole | Diaryliodonium Salt | CuOAc (cat.), MeCN, 80°C | 1-Aryl-4-alkyl-1,2,4-triazolium Salt | acs.org |
This table is interactive. Click on the headers to sort the data.
While N-acylation of 1-substituted triazoles is less common, it could theoretically proceed in a similar manner to form N-acyltriazolium intermediates. These species are generally highly reactive and may not be stable enough for isolation.
Impact of the tert-Butyl Substituent on Reactivity and Selectivity
The tert-butyl group at the N1 position of the triazole ring exerts a profound influence on the molecule's chemical behavior, primarily through steric and electronic effects.
Steric Hindrance: The most significant impact of the tert-butyl group is its large steric bulk.
Shielding of Adjacent Positions: It physically shields the neighboring N2 and C5 positions from the approach of reagents. This steric hindrance can decrease reaction rates compared to triazoles with smaller N1 substituents. In the context of N-alkylation, this effect strongly favors the formation of the 1,3-disubstituted triazolium salt over the 1,2-disubstituted isomer.
Directing Group: In reactions like metal-catalyzed C-H activation, the steric bulk can influence the conformation of the transition state, although in the case of C5 functionalization, it is the only available position. For reactions involving the C4-bromo position (e.g., cross-coupling), the tert-butyl group can influence the required catalyst and ligand system by affecting the accessibility of the C4-C5 bond region.
Electronic Effects: The tert-butyl group is weakly electron-donating through induction (+I effect).
Ring Electron Density: This effect slightly increases the electron density of the triazole ring compared to an N1-hydrogen or N1-aryl substituted triazole. This can subtly modulate the reactivity of the ring in electrophilic or nucleophilic processes. For instance, an increase in electron density could slightly accelerate C-H activation at the C5 position, a reaction that often proceeds via an electrophilic-type palladation pathway. acs.org
Physical Properties: The lipophilic nature of the tert-butyl group significantly increases the solubility of the compound in nonpolar organic solvents, which is a practical consideration for its use in synthesis.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all atoms in 4-Bromo-1-tert-butyl-1H-1,2,3-triazole can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the molecule's high degree of symmetry. Two distinct signals are expected:
tert-Butyl Protons (C(CH₃)₃): A sharp singlet appearing in the upfield region of the spectrum, typically around δ 1.6 ppm. This signal integrates to nine protons, confirming the presence of the tert-butyl group.
Triazole Ring Proton (C5-H): A singlet in the downfield aromatic region, generally observed between δ 8.00 and 8.75 ppm for 1,4-disubstituted 1,2,3-triazoles. nih.gov This signal corresponds to the single proton attached to the C5 carbon of the triazole ring.
The absence of any proton-proton coupling (splitting) for these signals confirms their isolation from other protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.6 | Singlet (s) | 9H |
| Triazole C5-H | ~8.00 - 8.75 | Singlet (s) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by revealing the number of unique carbon environments. For this compound, four distinct signals are anticipated:
tert-Butyl Methyl Carbons (-C(CH₃)₃): A signal in the highly shielded (upfield) region, typically around δ 30 ppm.
tert-Butyl Quaternary Carbon (-C(CH₃)₃): A signal for the central carbon of the tert-butyl group, expected around δ 60-65 ppm.
Triazole C4-Br: The carbon atom of the triazole ring bonded to the bromine atom. Its chemical shift is influenced by the electronegative halogen. For 1,4-disubstituted 1,2,3-triazoles, the C4 carbon signal can appear in the range of 139–148 ppm. nih.gov
Triazole C5-H: The carbon atom bonded to the hydrogen. This signal typically appears in the range of 122–128 ppm. nih.govijprajournal.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~30 |
| -C(CH₃)₃ | ~60 - 65 |
| Triazole C5 | ~122 - 128 |
| Triazole C4 | ~139 - 148 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
While the 1D NMR spectra provide strong evidence for the structure, 2D NMR experiments offer definitive proof of atomic connectivity. arkat-usa.orgresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of vicinal proton couplings, which is consistent with the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a cross-peak connecting the triazole proton signal (C5-H) with the triazole carbon signal (C5) and another cross-peak linking the tert-butyl proton signal with the methyl carbon signal.
A correlation between the tert-butyl protons and the quaternary carbon of the tert-butyl group.
A critical correlation between the tert-butyl protons and the C5 carbon of the triazole ring, confirming the attachment of the tert-butyl group to the N1 nitrogen atom.
A correlation between the triazole C5-H proton and the C4 carbon, confirming the 1,4-substitution pattern on the triazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its fragmentation patterns, which can further support the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound, the expected molecular formula is C₆H₁₀BrN₃. The monoisotopic mass is calculated to be 203.00581 Da. uni.lu
A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. The two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 abundance ratio. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, providing strong evidence for the presence of a single bromine atom in the molecule. Predicted m/z values for common adducts are listed below. uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M]⁺ | 203.00526 |
| [M+H]⁺ | 204.01309 |
| [M+Na]⁺ | 225.99503 |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.
Key expected vibrational frequencies include:
C-H Stretching: Aliphatic C-H stretching from the tert-butyl group is expected in the 2950-2850 cm⁻¹ region. rsc.org The aromatic-like C-H stretch of the triazole ring typically appears at higher wavenumbers, around 3100-3150 cm⁻¹. nih.govresearchgate.net
Triazole Ring Vibrations: The characteristic vibrations of the 1,2,3-triazole ring, including C=N and N=N stretching, typically appear in the 1550-1400 cm⁻¹ region. nih.govresearchgate.net A band corresponding to the cyclic N–N=N system may also be observed around 1240 cm⁻¹. nih.gov
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at low wavenumbers (< 800 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Triazole C-H Stretch | ~3150 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2950 - 2850 | Strong |
| Triazole Ring (C=N, N=N) Stretch | ~1550 - 1400 | Medium |
| Cyclic N-N=N Stretch | ~1240 | Medium |
| C-Br Stretch | < 800 | Medium-Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For 1,2,3-triazole and its derivatives, the observed absorptions are typically attributed to π → π* and n → π* transitions within the heterocyclic ring.
The tert-butyl group, being an alkyl group, is not expected to significantly alter the position of the main absorption band through conjugation. However, the bromo substituent at the 4-position, with its lone pairs of electrons, may participate in n → π* transitions and could slightly modify the energy of the π → π* transitions. It is anticipated that this compound would exhibit a primary absorption band in the low UV region, characteristic of the 1,2,3-triazole chromophore.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λmax (nm) | Notes |
|---|---|---|
| π → π* | ~210 - 230 | The primary absorption band of the triazole ring. The exact position may be influenced by the bromo and tert-butyl substituents. |
Note: The data in this table is estimated based on the parent 1,2,3-triazole and general principles of UV-Vis spectroscopy for heterocyclic compounds, as specific experimental data for this compound was not found in the reviewed literature.
X-ray Diffraction for Solid-State Structural Analysis
A comprehensive search of the crystallographic literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, X-ray diffraction studies on other substituted 1,2,3-triazoles provide valuable insights into the expected structural features. For instance, studies on 1,4-disubstituted 1,2,3-triazoles have confirmed the planarity of the triazole ring and have detailed the bond lengths and angles within the heterocyclic core.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 6 - 10 |
| c (Å) | 12 - 18 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| V (ų) | 1000 - 1500 |
Note: The data in this table is hypothetical and is presented for illustrative purposes to indicate the type of information obtained from an X-ray diffraction study. The values are based on typical ranges observed for similar small organic molecules.
Chromatographic and Other Analytical Techniques for Purity and Identity
The purity and identity of this compound are routinely assessed using various chromatographic and analytical methods. These techniques are crucial for quality control and for ensuring the compound is free from starting materials, reagents, and side products from its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 1,2,3-triazole derivatives. A reversed-phase HPLC method would be suitable for this compound, given its expected moderate polarity. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrum obtained from the MS detector provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity and structure of the compound.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would serve as the mobile phase. The retention factor (Rf) value is characteristic of the compound in a given solvent system. Visualization can be achieved under UV light or by using a suitable staining agent.
Table 3: General Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., at 210 nm) | Purity assessment, quantification |
| GC-MS | Non-polar (e.g., 5% phenyl polysiloxane) | Helium | Mass Spectrometry (EI) | Identification, purity, structural confirmation |
Note: The conditions presented in this table are general and would require optimization for the specific analysis of this compound.
Computational and Theoretical Investigations of 4 Bromo 1 Tert Butyl 1h 1,2,3 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 1,2,3-triazole derivatives, DFT calculations are employed to determine key parameters that govern their stability and reactivity. nih.govacs.org These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors.
The electronic structure is analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. dnu.dp.ua
Global reactivity descriptors, derived from FMO energies, further quantify the molecule's behavior. These include electronegativity (χ), global hardness (η), and global softness (S), which provide theoretical insights into the compound's reactivity profile. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize electron-rich and electron-poor regions, identifying sites susceptible to nucleophilic or electrophilic attack. bohrium.com
Table 1: Key Electronic Parameters Calculated via DFT for Triazole Derivatives
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |
| Global Hardness (η) | Resistance to change in electron distribution | A measure of stability |
| Electronegativity (χ) | Tendency to attract electrons | Predicts charge transfer in reactions |
Prediction of Spectroscopic Parameters via Quantum Chemical Models
Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules, including those of 1,2,3-triazole derivatives. bohrium.comsemanticscholar.org These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of triazoles. semanticscholar.org Theoretical calculations can predict the chemical shifts for the protons of the tert-butyl group, the single proton on the triazole ring (if present, though replaced by bromine in this case), and the various carbon atoms. The predicted spectra are then compared with experimental results to validate the compound's structure. bohrium.comresearchgate.net For 4-Bromo-1-tert-butyl-1H-1,2,3-triazole, calculations would predict distinct signals for the tert-butyl carbons and the two triazole ring carbons (C4 and C5), with the C4 signal being significantly influenced by the attached bromine atom.
UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. bohrium.com This allows for the prediction of the maximum absorption wavelength (λmax), providing insight into the electronic structure and chromophores within the molecule.
The strong correlation typically observed between theoretical and experimental spectroscopic data for triazole compounds underscores the predictive power of these quantum chemical models. bohrium.comresearchgate.net
Theoretical Mechanistic Studies of Triazole Synthesis and Reactivity
The primary synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly regioselective "click chemistry" reaction. nih.govmdpi.com Theoretical studies of this mechanism provide a detailed understanding of the reaction pathway and the factors controlling its efficiency and regioselectivity.
The generally accepted mechanism involves the formation of a copper acetylide intermediate from a terminal alkyne. This intermediate then reacts with an azide (B81097) through a series of steps involving coordination and cyclization to form a six-membered copper-triazolide intermediate, which ultimately leads to the 1,4-disubstituted triazole product upon protonolysis. nih.gov
In the context of this compound, theoretical studies would focus on the 1,3-dipolar cycloaddition between tert-butyl azide and a bromo-substituted alkyne. Computational modeling can be used to:
Analyze the Reaction Pathway: Calculate the energies of reactants, transition states, and intermediates to map out the potential energy surface of the reaction.
Explain Regioselectivity: DFT calculations can rationalize why the 1,4-disubstituted isomer is overwhelmingly favored over the 1,5-isomer in the CuAAC reaction. Steric factors, such as the bulky tert-butyl group, play a significant role in directing the regiochemical outcome. nih.gov
Investigate Substituent Effects: Theoretical models can elucidate how the electronic properties of the bromo-substituent on the alkyne and the steric bulk of the tert-butyl group on the azide influence the reaction rate and activation energy.
Molecular Modeling and Docking Studies for Understanding Binding Interactions (excluding direct biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For 1,2,3-triazole derivatives, docking studies are frequently performed to understand the non-covalent interactions that govern their binding within a receptor's active site. nih.govnih.gov
Even when excluding specific biological outcomes, these studies provide fundamental insights into the types of interactions this compound can form:
Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors, forming interactions with donor residues (e.g., arginine, lysine, tyrosine) in a binding pocket. nih.gov
Hydrophobic Interactions: The bulky and nonpolar tert-butyl group is well-suited for engaging in hydrophobic or van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine. researchgate.net
π-π Stacking: The aromatic 1,2,3-triazole ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov
Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's backbone or side chains. This is a specific and directional interaction that can significantly contribute to binding affinity.
Docking simulations calculate a binding energy or score that estimates the strength of the interaction between the ligand and the receptor, helping to rank potential binding poses based on theoretical stability. nih.gov
Structure-Activity Relationship (SAR) Studies based on Theoretical Interactions and Substituent Effects
Theoretical Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its interactions and properties. For this compound, a theoretical SAR analysis would focus on the distinct roles of its substituents.
The 1-tert-Butyl Group: This group introduces significant steric bulk. Its primary role is to occupy hydrophobic pockets within a binding site, contributing to binding affinity through favorable van der Waals contacts. nih.gov Its size and shape can also enforce a specific orientation of the triazole core, which may be crucial for optimal interaction with a target.
The 4-Bromo Group: The bromine atom influences the molecule's properties in several ways. Its electronegativity modifies the electronic profile of the triazole ring. Furthermore, its ability to form halogen bonds provides an additional, specific interaction that can enhance binding affinity and selectivity. nih.gov The size and polarizability of the bromine atom also contribute to dispersion forces.
The 1,2,3-Triazole Core: This central scaffold acts as a rigid linker that correctly positions the substituents for interaction. nih.gov Its nitrogen atoms are key hydrogen bond acceptors, and its aromatic nature allows for π-stacking interactions. acs.org
By computationally modifying these groups (e.g., replacing bromine with chlorine or tert-butyl with a smaller alkyl group) and re-evaluating the binding interactions, researchers can build a theoretical SAR model to predict which structural features are most critical for strong binding.
Conformational Analysis of the tert-Butyl Group and Triazole Ring
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key focus is the rotation of the tert-butyl group around the N1-C bond.
Quantum chemical calculations are used to explore the potential energy surface associated with this rotation. nih.gov By systematically rotating the dihedral angle defined by the triazole ring and the tert-butyl group, a rotational energy profile can be constructed. This profile reveals:
Energy Minima: The most stable, low-energy conformations (conformers) of the molecule.
Energy Maxima: The transition states between conformers, which correspond to high-energy, eclipsed arrangements.
Rotational Barrier: The energy difference between the lowest and highest energy points on the profile, indicating the energy required to rotate the tert-butyl group.
Table 2: Names of Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-butyl azide |
| Arginine |
| Lysine |
| Tyrosine |
| Leucine |
| Valine |
| Isoleucine |
| Phenylalanine |
| Tryptophan |
Advanced Applications of 1,2,3 Triazole Derivatives in Chemical Research
Role as Versatile Building Blocks in Complex Molecule Synthesis
The utility of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole as a foundational building block lies in the reactivity of its carbon-bromine bond. Halogenated 1,2,3-triazoles are recognized as valuable intermediates for the synthesis of more complex, polysubstituted triazole derivatives. researchgate.net The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents, including alkyl, aryl, and vinyl groups.
This reactivity allows for the construction of intricate molecular architectures from a simple, stable precursor. For instance, Suzuki-Miyaura cross-coupling reactions are commonly employed to functionalize brominated heterocyclic compounds. mdpi.com By reacting this compound with various boronic acids, a library of 4-aryl-1-tert-butyl-1H-1,2,3-triazoles can be generated. This strategy is fundamental in medicinal chemistry for creating analogues of biologically active compounds and in materials science for synthesizing molecules with specific electronic properties.
Below is a representative table of Suzuki-Miyaura cross-coupling reactions performed on analogous 4-bromo-1-alkyl-1,2,4-triazole systems, demonstrating the versatility of the C-Br bond. researchgate.net
| Entry | Boronic Acid | Catalyst | Base | Solvent | Product Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | High |
| 2 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | High |
This modular approach, starting from a common brominated triazole core, facilitates the rapid synthesis of diverse compound libraries for screening and development in various applications.
Development as Ligands in Metal-Catalyzed Reactions
The 1,2,3-triazole nucleus, with its multiple nitrogen atoms, is an effective coordinating agent for a wide range of transition metals. mdpi.com This property has led to the extensive development of triazole-based ligands for use in catalysis. The this compound scaffold can be elaborated into more complex ligand structures, where the triazole ring acts as a stable anchor and coordinating moiety.
In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of the metal center. The 1,2,3-triazole ring can act as a neutral N-donor ligand. Furthermore, functionalization at the C4 position allows for the creation of multidentate ligands. For example, the bromine atom can be replaced with a phosphine (B1218219) group via lithiation followed by reaction with a chlorophosphine reagent. bham.ac.ukacs.org The resulting phosphino-triazole ligands combine the coordinating properties of both the triazole nitrogen atoms and the phosphorus atom, making them effective in palladium-catalyzed cross-coupling reactions. bham.ac.uk
The general performance of such phosphino-triazole ligands in the Suzuki-Miyaura coupling of sterically hindered substrates is summarized below. acs.org
| Ligand R1 Group | Ligand R2 Group | Ligand R3 Group | Conversion (%) |
| Phenyl | 2,6-Dimethoxy | Phenyl | 92 |
| Cyclohexyl | 2,6-Dimethoxy | Phenyl | 90 |
| Phenyl | 2-Phenyl | Cyclohexyl | 92 |
| Cyclohexyl | 2-Naphthyl | Phenyl | 99 |
In the realm of organocatalysis, the polarized C-H bond of the triazole ring can participate in hydrogen bonding, which is a key interaction in many catalytic cycles. nih.gov While direct applications of this compound in organocatalysis are not extensively documented, its derivatives can be incorporated into larger catalyst structures where the triazole unit influences the catalyst's conformation and interaction with substrates.
Asymmetric catalysis relies on chiral ligands to induce enantioselectivity in chemical transformations. The 1,2,3-triazole scaffold is an attractive platform for designing new chiral ligands due to its rigid, planar structure and straightforward functionalization. nih.gov Chirality can be introduced by attaching a known chiral auxiliary to the triazole ring or by creating a chiral center within a substituent attached to the ring.
Starting from this compound, a chiral moiety can be introduced at the C4 position via a cross-coupling reaction. For example, coupling with a chiral boronic acid or using a chiral phosphine ligand in the coupling reaction itself can yield a chiral product. Another strategy involves converting the bromo-triazole into a triazolylidene, a type of N-heterocyclic carbene (NHC), which can then coordinate to a metal center. rsc.org Chiral substituents on the triazole ring can create a chiral environment around the metal, enabling enantioselective catalysis. acs.org Chiral triazole-oxazoline derivatives have also been synthesized and utilized as effective ligands in asymmetric reactions. researchgate.net
Integration into Materials Science and Polymer Chemistry
The stability and dipolar nature of the 1,2,3-triazole ring make it a valuable component in the design of functional materials and polymers. mdpi.com The click reaction, which forms the 1,2,3-triazole ring, is a cornerstone of modern polymer synthesis, but pre-formed triazole monomers are also of significant interest. rsc.org
The 1,2,3-triazole unit can be incorporated into polymer backbones or as pendant groups. Its rigidity can enhance the thermal stability and mechanical properties of the resulting polymer. researchgate.net The this compound can be envisioned as a precursor to a functional monomer. For example, a Suzuki or Heck coupling reaction could be used to introduce a polymerizable group, such as a vinyl or styrenyl moiety, at the C4 position.
Subsequent polymerization of such a monomer would yield a polymer with pendant 1-tert-butyl-1,2,3-triazole units. The tert-butyl group would enhance the polymer's solubility in common organic solvents, a desirable property for processing. mdpi.com The resulting polytriazole materials can find applications as high-energy binders, shape-memory materials, or functional coatings. researchgate.netscispace.com For example, polymers containing t-butyl ester side chains have been shown to improve solubility, enabling the formation of high-molecular-weight polytriazoles. mdpi.com
The electronic properties of the 1,2,3-triazole ring, characterized by a large dipole moment and aromaticity, make it a useful component in materials designed for optical and electronic applications. researchgate.net Triazole derivatives have been investigated as fluorescent materials, with their emission properties tunable through substitution on the triazole ring. nih.gov
In the field of organic electronics, triazole-containing compounds have been successfully employed as electron-transporting and hole-blocking materials in Organic Light-Emitting Devices (OLEDs). researchgate.net The high triplet energy of some triazole derivatives makes them suitable as host materials for blue phosphorescent emitters. The synthesis of 1,2,3-triazole-fused p-benzoquinone derivatives has also been reported, highlighting their potential as electron-accepting materials due to their redox properties. rsc.org By incorporating the 1-tert-butyl-1,2,3-triazole moiety into larger conjugated systems, it is possible to fine-tune the electronic and photophysical properties of materials for specific device applications.
Contributions to Supramolecular Chemistry and Self-Assembly
The 1,2,3-triazole ring is a valuable structural motif in supramolecular chemistry, a field focused on the study of chemical systems composed of multiple molecules associated through non-covalent interactions. The unique electronic properties of the triazole ring, including its significant dipole moment and capacity to act as a hydrogen bond acceptor, allow it to participate in the formation of ordered, self-assembling structures. The compound this compound incorporates features that make it a particularly interesting building block for supramolecular architectures.
The presence of a bromine atom at the 4-position introduces the potential for halogen bonding, a highly directional non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). This interaction provides a precise tool for controlling the geometry of self-assembled structures. Furthermore, the bulky tert-butyl group at the N1 position offers significant steric influence, which can direct the assembly process and enhance the solubility of resulting complexes in organic solvents. These substituents, in combination with the inherent properties of the triazole core, allow for the rational design of complex supramolecular systems.
Host-guest chemistry, a central branch of supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. mdpi.com The 1,2,3-triazole moiety can be incorporated into the structure of host molecules to facilitate guest recognition and binding. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bond of the triazole can serve as a weak hydrogen bond donor.
In the context of this compound, its derivatives can be envisioned as components of larger host systems. The key interactions that would govern its role in molecular recognition are summarized in the table below.
Table 1: Potential Molecular Interactions of this compound in Host-Guest Systems
| Structural Feature | Type of Interaction | Role in Molecular Recognition |
| Bromo Group | Halogen Bonding | Acts as a directional halogen bond donor to bind electron-rich guest molecules. |
| Triazole Nitrogens | Hydrogen Bonding, Dipole-Dipole | Function as hydrogen bond acceptors and contribute to the overall dipole moment, influencing electrostatic interactions with polar guests. |
| tert-Butyl Group | Steric Hindrance, Hydrophobic Interactions | Creates a defined pocket or cavity within a host structure and engages in van der Waals or hydrophobic interactions with nonpolar guests. |
| Triazole C-H Group | Weak Hydrogen Bonding | Can act as a weak hydrogen bond donor, contributing to the overall binding affinity and specificity for certain guests. |
The combination of these features allows for tunable host-guest systems. For example, a macrocycle incorporating this triazole derivative could selectively bind guests that are complementary in size, shape, and electronic properties. The bromine atom could be used to specifically target and orient guest molecules containing Lewis basic sites, such as carbonyls or aromatic rings.
Applications in Agrochemical Research and Development (general chemical utility, not efficacy)
In agrochemical research, the 1,2,3-triazole scaffold is a common feature in molecules developed as fungicides, herbicides, and plant growth regulators. rjptonline.org The chemical utility of this compound in this field lies in its role as a versatile synthetic intermediate or building block. nbinno.com The bromine atom provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. nbinno.com
This allows for the systematic modification of the triazole core, enabling chemists to synthesize large libraries of related compounds for screening. The tert-butyl group provides steric bulk and metabolic stability, which can be advantageous properties in the design of new agrochemicals.
The general chemical utility is highlighted by its application in common synthetic transformations, as detailed below.
Table 2: Synthetic Utility of this compound in Agrochemical Synthesis
| Reaction Type | Reagents and Conditions | Resulting Structure | Purpose in Agrochemical Design |
| Suzuki Coupling | Aryl or heteroaryl boronic acid, Palladium catalyst, Base | 4-Aryl-1-tert-butyl-1H-1,2,3-triazole | Introduction of diverse aromatic systems to explore structure-activity relationships. |
| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | 4-Alkynyl-1-tert-butyl-1H-1,2,3-triazole | Creation of rigid linkers or introduction of functionalities for further modification. |
| Stille Coupling | Organostannane, Palladium catalyst | 4-Alkyl/Aryl-1-tert-butyl-1H-1,2,3-triazole | Formation of carbon-carbon bonds to build more complex molecular architectures. |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | 4-Amino-1-tert-butyl-1H-1,2,3-triazole | Introduction of nitrogen-containing functional groups, which are common in bioactive molecules. |
Through these and other reactions, the this compound core can be readily elaborated into more complex target molecules, making it a valuable platform for the discovery of new agrochemical agents.
Use as Bioisosteres in Molecular Design (general chemical concept)
Bioisosterism is a strategy in medicinal chemistry and drug design where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic properties. estranky.sk The 1,2,3-triazole ring is widely recognized as an effective and versatile bioisostere, most notably for the amide bond. nih.govexlibrisgroup.comunimore.it
The 1,4-disubstituted 1,2,3-triazole scaffold mimics the key features of a trans-amide bond, including its planarity, dipole moment, and ability to participate in hydrogen bonding. nih.gov Unlike an amide bond, the triazole ring is resistant to hydrolytic cleavage by enzymes such as proteases, which can significantly improve the metabolic stability and bioavailability of a drug candidate. nih.gov
Table 3: Comparison of the 1,2,3-Triazole Ring and the Amide Bond
| Property | Amide Bond (-C(O)NH-) | 1,4-Disubstituted 1,2,3-Triazole | Significance in Bioisosterism |
| Geometry | Planar, trans is favored | Planar | Mimics the rigid conformation of the amide linkage. unimore.it |
| Dipole Moment | ~3.5 Debye | ~4.8-5.2 Debye | Similar dipole moment allows for comparable electrostatic interactions with biological targets. nih.gov |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptors (N2, N3) and weak H-bond donor (C5-H) | Can replicate the hydrogen bonding patterns crucial for receptor binding. nih.gov |
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Highly stable to hydrolysis and oxidation/reduction | Leads to improved in vivo stability and potentially longer duration of action. exlibrisgroup.com |
| Synthetic Accessibility | Formed via coupling reactions | Readily synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") | Allows for efficient synthesis of diverse analogs for drug discovery. nih.gov |
Future Research Directions and Unexplored Potential
Development of Greener and More Efficient Synthetic Pathways
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov However, the drive towards sustainable chemical manufacturing necessitates the continuous improvement of these synthetic protocols. Future research will likely focus on developing greener and more efficient pathways to 4-Bromo-1-tert-butyl-1H-1,2,3-triazole and its derivatives.
Key areas of development include:
Sustainable Catalysis: While copper is a widely used catalyst, research is ongoing into minimizing metal loading and developing heterogeneous catalysts that can be easily recovered and recycled. researchgate.net Copper salts immobilized on solid supports like silicon dioxide, zeolites, graphene oxide, and various polymers are promising alternatives. researchgate.net Furthermore, exploring catalysts based on more abundant and less toxic metals, such as zinc, is an active area of investigation. researchgate.net
Green Solvents: Traditional syntheses often rely on organic solvents. A significant green chemistry objective is to replace these with environmentally benign alternatives. rsc.org Water is an ideal green solvent, and the use of micellar media, created by adding surfactants to water, can facilitate the reaction between non-polar organic substrates. unive.it This approach has been successfully used for the three-component synthesis of 1,2,3-triazoles from organic bromides, sodium azide (B81097), and terminal alkynes. unive.it
Energy Efficiency: The adoption of alternative energy sources like ultrasound and mechanochemistry represents another frontier in green synthesis. mdpi.com These methods can often accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. mdpi.com
| Approach | Key Features | Potential Advantages for Greener Synthesis | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Immobilized copper catalysts on solid supports (e.g., zeolites, polymers). | Easy catalyst separation, reusability, reduced metal leaching. | researchgate.net |
| Micellar Catalysis | Reactions conducted in water with surfactants to form micelles. | Eliminates need for organic solvents, enhances reaction rates. | unive.it |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Faster reactions, higher yields, milder conditions. | mdpi.com |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force (grinding). | Reduced solvent waste, high efficiency. | mdpi.com |
Discovery of Novel Reactivity and Transformation Pathways
The bromine atom at the C4 position of the triazole ring is a key functional handle for further chemical modifications. Future research will undoubtedly focus on exploring its reactivity to synthesize a diverse range of new compounds.
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of various aryl, alkyl, alkynyl, and amino groups at the 4-position, dramatically expanding the chemical space accessible from this building block.
Lithium-Halogen Exchange: The bromine atom can undergo exchange with organolithium reagents, such as butyllithium, to generate a lithiated triazole intermediate. rsc.org This highly reactive species can then be quenched with a wide variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones, disulfides) to install diverse functional groups at the C5 position (after initial lithiation at C5 in dibromo-triazoles). rsc.org This strategy provides a powerful tool for regioselective functionalization.
Denitrogenative Transformations: Suitably substituted 1,2,3-triazoles can act as precursors to metal carbenoids through the extrusion of dinitrogen, a process often catalyzed by rhodium or palladium. researchgate.net These reactive intermediates can undergo a variety of transformations, including transannulation reactions, insertions, and ylide formation, providing access to other complex heterocyclic systems. researchgate.net Exploring the potential of this compound in such reactions could lead to novel synthetic methodologies.
Advanced Computational Predictions for Rational Design and Property Modulation
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. Applying these techniques to this compound and its potential derivatives can accelerate the discovery of new molecules with desired properties.
DFT Calculations: Density Functional Theory (DFT) can be used to predict a wide range of molecular properties, including molecular structure, electronic characteristics (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and spectroscopic signatures. nih.govbohrium.com These calculations can help rationalize the reactivity of the molecule and predict the outcomes of chemical reactions.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of the parent compound might bind to biological targets like enzymes or receptors. nih.govresearchgate.net By computationally screening virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of candidates with the highest predicted binding affinity and potential biological activity. nih.gov
Property Prediction: Computational models can predict physicochemical properties such as solubility, lipophilicity, and metabolic stability. This in silico screening allows for the rational design of molecules with improved drug-like properties before committing to synthetic efforts.
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and efficiency. The synthesis of 1,2,3-triazoles is well-suited to this technology.
Continuous Flow Synthesis: A robust protocol for the synthesis of 1,2,3-triazoles using a copper-on-charcoal heterogeneous catalyst in a continuous flow system has been established. nih.gov This methodology allows for the safe handling of azides (which can be generated in situ) and provides excellent control over reaction parameters like temperature and residence time, leading to high yields and purity. nih.gov Applying this technology to the synthesis of this compound could enable its large-scale, on-demand production.
Automated Synthesis Platforms: Integrating flow reactors with automated purification and analysis systems can create powerful platforms for high-throughput synthesis and reaction optimization. Such systems would allow for the rapid generation of a library of derivatives based on the this compound scaffold, accelerating the exploration of its chemical space.
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reactor volumes and precise temperature control minimize risks associated with exothermic reactions or unstable intermediates like organic azides. | nih.gov |
| Improved Efficiency | Rapid heat and mass transfer lead to faster reaction times and often higher yields compared to batch processes. | nih.gov |
| Scalability | Production can be scaled up by running the system for longer periods ('scaling out') without needing to re-optimize the reaction conditions. | uc.pt |
| Process Control | Precise control over parameters such as temperature, pressure, flow rate, and residence time allows for fine-tuning of the reaction outcome. | nih.gov |
| Integration | Flow systems can be easily coupled with in-line purification and analytical techniques for streamlined multi-step syntheses. | uc.pt |
Exploration of New Chemical Space through Diversification of Substituents
The true potential of this compound lies in its use as a scaffold for creating diverse molecular architectures. Future research will focus on systematically modifying both the tert-butyl and bromo substituents to explore new chemical space.
Modification at C4: As discussed, the bromine atom is the most versatile handle for diversification. A systematic exploration of various cross-coupling partners would generate libraries of compounds with tailored electronic and steric properties. For example, introducing electron-donating or electron-withdrawing aryl groups could modulate the properties of the triazole ring for applications in materials science or medicinal chemistry.
Modification at N1: While the tert-butyl group provides steric bulk and influences solubility, replacing it with other substituents could unlock new possibilities. Synthetic strategies could be developed to introduce a range of alkyl, aryl, or functionalized groups at the N1 position. This would involve starting from different azides in the initial cycloaddition step. For instance, incorporating long alkyl chains could impart amphiphilic properties, while adding groups with hydrogen-bonding capabilities could influence intermolecular interactions and crystal packing.
Multi-component Reactions: Developing one-pot, multi-component reactions that utilize this compound as a key building block would be a highly efficient strategy for generating molecular complexity. nih.gov These reactions could combine cross-coupling, cycloaddition, or other transformations in a single operation to rapidly build libraries of novel compounds.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-tert-butyl-1H-1,2,3-triazole, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or bromination of pre-formed triazole derivatives. For example, bromination of 1-tert-butyl-1H-1,2,3-triazole using bromine in acetic acid at 80°C yields the 4-bromo derivative. Key parameters include:
- Reagent stoichiometry : Excess bromine (1.6 g, 10 mmol) relative to the triazole precursor ensures complete substitution .
- Temperature control : Maintaining 80°C during bromination minimizes side reactions .
- Solvent selection : Polar solvents like acetic acid enhance reaction homogeneity and efficiency .
Post-synthesis, vacuum filtration and solvent evaporation are critical for isolating crystalline products .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are essential for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure intensities at 100 K to reduce thermal motion artifacts .
- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : SHELXL refines atomic coordinates, displacement parameters, and hydrogen bonding using least-squares minimization .
- Visualization : WinGX and ORTEP generate molecular graphics and validate geometry (e.g., bond angles, torsion angles) .
Critical validation metrics: R-factor < 0.05 and wR2 < 0.15 ensure reliability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as non-equivalent molecules in the asymmetric unit, when analyzing this compound?
- Methodological Answer : Non-equivalent molecules in the asymmetric unit (e.g., pseudo-screw axis-related conformers) arise from packing effects or dynamic disorder. Strategies include:
- Density functional theory (DFT) : Compare calculated and experimental bond lengths/angles to identify static vs. dynamic disorder .
- Twinned refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Hydrogen bonding analysis : Map intermolecular interactions (e.g., C–H⋯O/N) to assess packing-driven conformational differences .
Example: In a related brominated triazole, pseudo-screw axis shifts (~0.20 Å) were attributed to dense packing and Br⋯Br interactions .
Q. What strategies are effective for optimizing cross-coupling reactions involving brominated triazole derivatives to enhance reaction efficiency and selectivity?
- Methodological Answer : Brominated triazoles participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization steps include:
- Catalyst screening : Pd(PPh₃)₄ or XPhos-Pd-G3 improve yields for aryl couplings .
- Solvent effects : DMF or toluene at 80–100°C balances solubility and reactivity .
- Additives : K₂CO₃ or Cs₂CO₃ (3.0 mmol) as base enhances transmetalation efficiency .
- Substrate scope : Electron-withdrawing groups on coupling partners reduce steric hindrance .
Monitoring via TLC and quenching with ice-water ensures reproducible product isolation .
Q. How do steric and electronic effects of the tert-butyl and bromo substituents influence the biological activity of this compound derivatives?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP), improving membrane permeability, while the bromo substituent modulates electronic density for target binding. Experimental approaches:
- SAR studies : Compare IC₅₀ values of analogs (e.g., methyl vs. tert-butyl) against microbial targets .
- Docking simulations : Use AutoDock to model interactions with enzymes (e.g., VIM-2 metallo-β-lactamase), where bromine’s electronegativity may disrupt active-site residues .
- Crystallography : Resolve protein-ligand complexes to identify halogen bonding (e.g., Br⋯O/N distances < 3.5 Å) .
Example: Brominated triazoles show enhanced α-glucosidase inhibition due to halogen bonding with catalytic aspartate residues .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Mitigation steps:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange .
- DFT calculations : Compare optimized geometries with X-ray data to validate static structures .
- Powder XRD : Confirm phase purity and rule out polymorphism .
Case study: In a brominated triazole, NMR suggested free rotation of the tert-butyl group, but X-ray revealed a locked conformation due to C–H⋯O hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
